molecular formula C21H24O6 B2790591 O-Methylpinoresinol CAS No. 95404-51-6

O-Methylpinoresinol

Cat. No.: B2790591
CAS No.: 95404-51-6
M. Wt: 372.417
InChI Key: CPJKKWDCUOOTEW-VUEDXXQZSA-N
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Description

O-Methylpinoresinol is an organic compound that belongs to the class of lignans, which are a group of naturally occurring phenolic compounds found in plants. It is known for its potential health benefits and is often studied for its biological activities. The molecular formula of this compound is C21H24O6, and it has a molecular weight of 372.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Methylpinoresinol can be achieved through various methods. One common approach involves the methylation of pinoresinol. This process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes, where enzymes are used to catalyze the methylation of pinoresinol. This method is advantageous due to its specificity and environmentally friendly nature. The use of whole-cell biocatalysts can also be employed to achieve high yields of enantiomerically pure this compound .

Chemical Reactions Analysis

Types of Reactions: O-Methylpinoresinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed under basic conditions.

Major Products:

Scientific Research Applications

O-Methylpinoresinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Methylpinoresinol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

O-Methylpinoresinol is compared with other lignans such as pinoresinol, lariciresinol, and secoisolariciresinol:

    Pinoresinol: Similar structure but lacks the methoxy group, making it less lipophilic.

    Lariciresinol: Contains additional hydroxyl groups, which may enhance its solubility in water.

    Secoisolariciresinol: Has a different backbone structure, leading to distinct biological activities.

Uniqueness: this compound’s unique methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

IUPAC Name

4-[(3R,3aS,6R,6aS)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-26-20(14(15)10-27-21)12-4-6-16(22)18(8-12)24-2/h4-9,14-15,20-22H,10-11H2,1-3H3/t14-,15-,20+,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJKKWDCUOOTEW-RPQNVMPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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